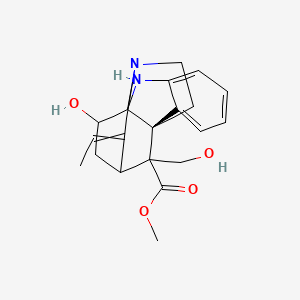
N(4)-Demethylechitamine; Nb-Demethylechitamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norechitamine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norechitamine typically involves several steps, starting from readily available precursors. One common method involves the reaction of a substituted aniline with a suitable aldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired Norechitamine.
Industrial Production Methods
In industrial settings, the production of Norechitamine may involve more scalable and efficient methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Norechitamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Norechitamine can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Norechitamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Norechitamine is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: Norechitamine is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which Norechitamine exerts its effects involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways can vary depending on the specific application and context in which Norechitamine is used.
Comparison with Similar Compounds
Norechitamine can be compared to other similar compounds such as norepinephrine and serotonin. While these compounds share some structural similarities, Norechitamine is unique in its specific interactions and effects. For example, unlike norepinephrine, which primarily acts as a neurotransmitter, Norechitamine may have broader applications in both therapeutic and industrial contexts.
List of Similar Compounds
- Norepinephrine
- Serotonin
- Dopamine
- Epinephrine
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1S)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/t15?,17?,19?,20-,21?/m0/s1 |
InChI Key |
VZZBVNLFHYEUHM-SPSKASDDSA-N |
Isomeric SMILES |
CC=C1CN2CC[C@@]34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
Canonical SMILES |
CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















